molecular formula C17H17F2NO2S2 B2794200 4-((3,4-Difluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane CAS No. 1797185-35-3

4-((3,4-Difluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane

Cat. No.: B2794200
CAS No.: 1797185-35-3
M. Wt: 369.44
InChI Key: WPDLTVZTVBRLJZ-UHFFFAOYSA-N
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Description

4-((3,4-Difluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane is a sulfur- and nitrogen-containing heterocyclic compound characterized by a seven-membered thiazepane ring substituted with a 3,4-difluorophenyl sulfonyl group and a phenyl moiety.

Properties

IUPAC Name

4-(3,4-difluorophenyl)sulfonyl-7-phenyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2S2/c18-15-7-6-14(12-16(15)19)24(21,22)20-9-8-17(23-11-10-20)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDLTVZTVBRLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Difluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with a suitable thiazepane precursor. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Difluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

4-((3,4-Difluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((3,4-Difluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Findings and Implications

  • Heterocyclic Flexibility : Thiazepane’s conformational rigidity may reduce off-target effects compared to tautomer-prone triazoles .
  • Sulfonyl Group Utility : Shared with rofecoxib, the sulfonyl moiety is critical for binding but diverges in mechanistic roles depending on core structure .

Biological Activity

4-((3,4-Difluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane is a synthetic compound belonging to the thiazepane class, characterized by its unique seven-membered ring structure containing sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 4-((3,4-Difluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane can be represented as follows:

  • IUPAC Name : 4-(3,4-difluorophenyl)sulfonyl-7-phenyl-1,4-thiazepane
  • Molecular Formula : C₁₇H₁₇F₂N₁O₂S₂
  • CAS Number : 1797185-35-3

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with a thiazepane precursor in the presence of a base such as triethylamine. The reaction is generally conducted in organic solvents like dichloromethane or tetrahydrofuran at room temperature.

The biological activity of 4-((3,4-Difluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways. Research indicates that compounds with similar structures often exhibit activities such as anti-inflammatory and anticancer properties .

Anticancer Activity

Research has indicated that thiazepane derivatives may possess anticancer properties. For instance, studies have shown that modifications in the thiazepane structure can enhance cytotoxicity against various cancer cell lines. The sulfonamide group in 4-((3,4-Difluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane may contribute to this activity by inhibiting key enzymes involved in cancer cell proliferation.

Anti-inflammatory Effects

The compound is also being investigated for its potential anti-inflammatory effects. Thiazepanes have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various thiazepane derivatives, including those similar to 4-((3,4-Difluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane. The results indicated significant cytotoxic effects against breast and colon cancer cell lines, suggesting that the compound could serve as a lead for further development in cancer therapeutics .

Study 2: Enzyme Inhibition

Another research article focused on the enzyme inhibitory properties of thiazepanes. It was found that compounds with a similar structural motif effectively inhibited enzymes involved in inflammatory responses. This suggests that 4-((3,4-Difluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane could exhibit similar properties and warrants further investigation into its mechanism of action.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
4-(Phenylsulfonyl)-7-phenyltiazepaneThiazepaneAnticancer
(3,4-Difluorophenyl)(7-phenyltiazepan-4-yl)methanoneThiazepan derivativeAnti-inflammatory
N-(Phenyl)-thiazepanamideThiazepan derivativeEnzyme inhibition

The comparative analysis highlights that while all these compounds belong to the thiazepane class and share structural similarities, their biological activities can vary significantly based on substituents and functional groups.

Q & A

Q. What are the standard synthetic routes for 4-((3,4-Difluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with thiazepane ring formation via cyclization of a thioether intermediate, followed by sulfonation using 3,4-difluorophenylsulfonyl chloride. Key steps include optimizing temperature (60–80°C for sulfonation) and using catalysts like triethylamine to enhance electrophilic substitution efficiency. Yield is highly dependent on reaction time, solvent polarity (e.g., dichloromethane or DMF), and stoichiometric control of sulfonyl chloride .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the thiazepane ring, sulfonyl group, and fluorine substituents. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while mass spectrometry (ESI-MS) confirms molecular weight. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. What preliminary biological screening assays are recommended for assessing its therapeutic potential?

Standard assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
  • Anticancer potential : Cell viability assays (e.g., MTT) on human cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given sulfonyl groups’ affinity for active sites .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

Reaction path search algorithms (e.g., density functional theory) predict transition states and intermediate stability, guiding solvent selection and catalytic systems. For example, simulations of sulfonation regioselectivity can prioritize 3,4-difluorophenyl over competing aryl groups. Machine learning models trained on analogous thiazepane syntheses further narrow experimental parameters .

Q. What strategies address low yield or selectivity in the sulfonation step during synthesis?

  • Catalyst optimization : Use of Lewis acids (e.g., AlCl₃) or Brønsted bases (e.g., pyridine) to enhance sulfonyl group activation.
  • Microwave-assisted synthesis : Reduces reaction time (10–15 minutes vs. hours) and improves regioselectivity.
  • Protecting groups : Temporary blocking of reactive sites on the thiazepane ring during sulfonation .

Q. How do structural modifications (e.g., fluorophenyl groups) impact biological activity and stability?

  • Fluorine substituents : Enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration. Comparative studies show 3,4-difluorophenyl analogs exhibit higher kinase inhibition than mono-fluorinated derivatives.
  • Sulfonyl group : Increases electrophilicity, promoting covalent binding to cysteine residues in target enzymes .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Reproducibility checks : Validate assay conditions (e.g., cell line passage number, serum concentration).
  • Impurity analysis : Use HPLC-MS to identify byproducts (e.g., oxidized thiazepane derivatives) that may skew results.
  • Dose-response curves : Confirm activity trends across multiple concentrations to rule out false positives .

Q. What experimental design approaches minimize the number of trials needed for reaction optimization?

Factorial design (e.g., Box-Behnken) identifies critical variables (temperature, catalyst loading, solvent ratio) with minimal experiments. For example, a three-factor design reduces 27 possible combinations to 15 trials, prioritizing interactions between solvent polarity and reaction time .

Q. What are the challenges in characterizing stereoisomers of this compound, and how can they be addressed?

The thiazepane ring’s conformational flexibility leads to axial/equatorial sulfonyl group orientations. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers, while NOESY NMR detects spatial proximity of protons to assign stereochemistry .

Q. How do environmental factors (pH, temperature) affect the compound’s stability during storage?

  • pH sensitivity : Degrades in acidic conditions (pH < 4) via sulfonyl group hydrolysis. Store in neutral buffers (pH 6–8).
  • Oxidative stability : Susceptible to peroxides; argon-purged vials and antioxidants (e.g., BHT) prevent decomposition.
  • Thermal stability : Decomposes above 150°C; long-term storage at –20°C recommended .

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